

Early Studies on the Effects of Methoxyphenamine: A Technical Guide

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Compound of Interest

Compound Name: Methoxyphenamine

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Introduction

Methoxyphenamine, known chemically as 2-methoxy-N-methylamphetamine, is a sympathomimetic amine of the amphetamine class.^[1] Early research identified it as a β -adrenergic receptor agonist, leading to its primary use as a bronchodilator for respiratory conditions such as asthma.^{[1][2]} This technical guide provides an in-depth overview of the foundational studies on **Methoxyphenamine**, focusing on its core pharmacological effects, experimental protocols, and the signaling pathways involved. The information is presented to aid researchers and professionals in understanding the initial scientific landscape of this compound.

Core Pharmacological Effects

Early investigations into **Methoxyphenamine** established its role as a bronchodilator and decongestant. Its mechanism of action is primarily attributed to its activity as a β -adrenergic receptor agonist, which promotes the relaxation of bronchial smooth muscle, leading to improved airflow.^[3] Additionally, it stimulates the release of norepinephrine, which activates both alpha and beta-adrenergic receptors, contributing to its decongestant effects through vasoconstriction in the nasal mucosa.^[3]

Quantitative Data from Early Studies

The following tables summarize the available quantitative data from early preclinical and clinical investigations into the effects of **Methoxyphenamine**.

Table 1: Preclinical Efficacy in Animal Models

Species	Model	Endpoint	Drug/Compound	Dose/Concentration	Result	Reference
Rat	Histamine-induced nasal congestion	Inhibition of nasal congestion	Methoxyphenamine hydrochloride	ID50: 1.16 mg/kg (i.v.)	Inhibited histamine-induced nasal congestion.	
Rat	Basal nasal resistance	Reduction of nasal resistance	Methoxyphenamine hydrochloride	0.01-30 mg/kg (i.v.)	Dose-dependent reduction in nasal basal resistance.	
Guinea Pig	Histamine-induced bronchoconstriction	Inhibition of bronchoconstriction	Methoxyphenamine hydrochloride	20 mg/kg (i.v.)	Significantly inhibited histamine-induced bronchoconstriction.	
Guinea Pig	Histamine-induced ileum contraction	Inhibition of contraction	Methoxyphenamine hydrochloride	10^{-5} to 3×10^{-4} M	Dose-dependent inhibition of histamine-induced contractions.	

Table 2: Clinical Efficacy in Respiratory Conditions (Note: Data from a later study is included for context due to the scarcity of early quantitative clinical data)

Condition	Study Design	Treatment Group	Control Group	Efficacy Endpoint	Result	Adverse Reaction Rate	Reference
Cough Variant Asthma	Double-blind controlled study	Compound Methoxyphenamine hydrochloride capsules (2 caps, tid)	Aminophylline (0.1g, tid)	Clinical effective rate	78.85% (Treatment) vs. 68.63% (Control)	13.46% (Treatment) vs. 31.37% (Control)	

Experimental Protocols

Detailed methodologies from the key cited experiments are provided below to facilitate replication and further investigation.

Preclinical Evaluation of Decongestant Effects in Rats

- Objective: To assess the effect of **Methoxyphenamine** on basal and histamine-induced nasal congestion.
- Subjects: Anesthetized rats.
- Methodology:
 - Nasal resistance was assessed by measuring air overflow during the ventilation of the nasal passages at a constant pressure.
 - To evaluate the effect on basal resistance, **Methoxyphenamine** hydrochloride was administered intravenously in a dose-dependent manner (0.01-30 mg/kg).

- To assess the effect on induced congestion, nasal congestion was induced by a 0.2% nebulized histamine solution passed into the nasal passages for 15 seconds.
- **Methoxyphenamine** was administered intravenously to determine its inhibitory effect on histamine-induced congestion.
- Data Analysis: The dose required to produce a 50% inhibition (ID₅₀) of the histamine-induced nasal congestion was calculated.

In Vivo and In Vitro Antihistaminic Effects in Guinea Pigs

- Objective: To determine the effect of **Methoxyphenamine** on histamine-induced bronchoconstriction and smooth muscle contraction.
- In Vivo Protocol:
 - Guinea pigs were anesthetized with pentobarbitone.
 - Bronchoconstriction was induced by histamine.
 - **Methoxyphenamine** hydrochloride (20 mg/kg) was administered intravenously to assess its inhibitory effect.
- In Vitro Protocol:
 - Guinea pig ileum was isolated and mounted in an organ bath.
 - Contractions were induced by histamine.
 - The effect of **Methoxyphenamine** hydrochloride (10^{-5} to 3×10^{-4} M) on histamine-induced contractions was measured.
- Data Analysis: The degree of inhibition of bronchoconstriction and ileum contraction was quantified.

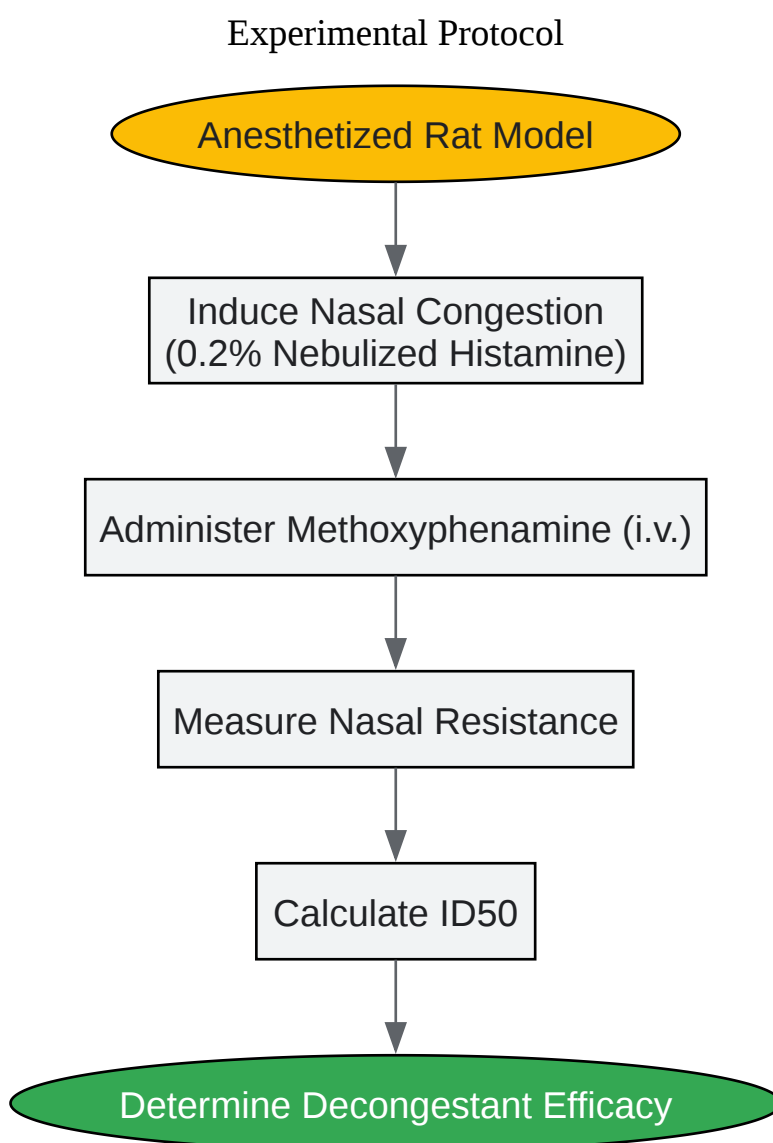
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in early **Methoxyphenamine** research.



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Fig. 1: Mechanism of action of **Methoxyphenamine**.



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Fig. 2: Workflow for evaluating decongestant effects.

Conclusion

Early studies on **Methoxyphenamine** laid the groundwork for its clinical use as a bronchodilator and decongestant. The primary mechanism of action through β -adrenergic agonism and norepinephrine release was a key finding. While detailed quantitative data and experimental protocols from the very initial studies are not readily available in modern databases, the foundational research clearly established its pharmacological profile. The information presented in this guide serves as a comprehensive summary of the accessible early knowledge on **Methoxyphenamine** for the scientific community.

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